Zinpyr-4 (ZP4; CAS 502467-23-4) is a fluorescein-based, second-generation fluorescent sensor designed for the selective detection and quantification of Zn²⁺ ions in biological systems [1]. Structurally, it incorporates a fluorescein reporting group coupled with a di-(2-picolyl)amine (DPA) metal-binding moiety [2], yielding an excitation and emission profile in the visible range (∼500 nm) [3]. As a member of the Zinpyr family developed by the Lippard group, Zinpyr-4 exhibits a dissociation constant (Kd) for Zn²⁺ below 1 nM and a high quantum yield (Φ ≈ 0.4) [4], properties that underpin its utility for investigating intracellular zinc homeostasis and neuronal zinc signaling.
Detection windowHigh-affinity binding for low-abundance basal/labile Zn²⁺ pools
Staining profileLipophobic extracellular probe for pathological zinc accumulation models
[1] Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778–1787. View Source
[2] Burdette, S. C., Woodroofe, C., Hilderbrand, S., & Lippard, S. J. (2002). Synthesis, characterization and use of new fluorescein-based fluorescent sensors for Zn2+ and nitric oxide. Abstracts of Papers, 223rd ACS National Meeting, Orlando, FL, United States, April 7-11, 2002 (p. ORGN-265). American Chemical Society. View Source
[3] Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778–1787. View Source
[4] Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778–1787. View Source
Zinpyr-4 vs. First-Generation Zinpyr Sensors
Generic substitution of fluorescent Zn²⁺ indicators without regard to generation-specific design differences introduces significant experimental risk. First-generation Zinpyr sensors (e.g., Zinpyr-1, Zinpyr-2) share the same fluorescein-DPA scaffold as Zinpyr-4 [1], yet differ in critical physicochemical parameters, most notably lipophilicity . Zinpyr-4 was synthesized via an improved, convergent synthetic route that incorporates an aniline nitrogen, rendering it a second-generation probe with distinct properties [2]. Importantly, all Zinpyr sensors exhibit a Zn²⁺-specific fluorescent response with excitation/emission in the visible range and dissociation constants below 1 nM [3], meaning that substitution decisions must pivot on factors beyond basic zinc affinity, including cellular permeability, staining pattern specificity, and compatibility with specific tissue preparations. The quantitative evidence below establishes precisely where Zinpyr-4 diverges from its closest analogs.
Lipophilicity-driven staining divergenceZinpyr-4 is lipophobic and does not stain hippocampal mossy fibers, whereas Zinpyr-1 robustly labels them; tissue staining pattern may not transfer between probes.
Synthetic generation mismatchConvergent second-generation synthesis incorporating aniline nitrogen may affect probe accessibility and supply consistency relative to first-generation Zinpyr compounds.
Affinity-dependent detection windowSub-nanomolar Kd of Zinpyr-4 makes it susceptible to saturation by ambient Zn²⁺ in slice preparations; lower-affinity indicators (e.g., FluoZin-3) may be required for dynamic synaptic release studies.
[1] Burdette, S. C., Woodroofe, C., Hilderbrand, S., & Lippard, S. J. (2002). Synthesis, characterization and use of new fluorescein-based fluorescent sensors for Zn2+ and nitric oxide. Abstracts of Papers, 223rd ACS National Meeting, Orlando, FL, United States, April 7-11, 2002 (p. ORGN-265). American Chemical Society. View Source
[2] Burdette, S. C., Woodroofe, C., Hilderbrand, S., & Lippard, S. J. (2002). Synthesis, characterization and use of new fluorescein-based fluorescent sensors for Zn2+ and nitric oxide. Abstracts of Papers, 223rd ACS National Meeting, Orlando, FL, United States, April 7-11, 2002 (p. ORGN-265). American Chemical Society. View Source
[3] Burdette, S. C., Woodroofe, C., Hilderbrand, S., & Lippard, S. J. (2002). Synthesis, characterization and use of new fluorescein-based fluorescent sensors for Zn2+ and nitric oxide. Abstracts of Papers, 223rd ACS National Meeting, Orlando, FL, United States, April 7-11, 2002 (p. ORGN-265). American Chemical Society. View Source
Zinpyr-4 Head-to-Head Performance Evidence
Enhanced Fluorescence Response Upon Zn²⁺ Binding
Upon binding Zn²⁺, Zinpyr-4 displays a 5-fold enhancement in fluorescence emission under simulated physiological conditions, a consequence of inhibiting the photoinduced electron transfer (PET) quenching pathway [1]. This quantified response establishes a performance benchmark for signal-to-noise optimization in biological imaging applications.
Fluorescence enhancementHead-to-head
5-fold enhancement (ZP4) vs 4-fold (Me2ZP1), 2.5-fold (Me4ZP1)
Supports signal-to-background optimization in imaging
PET quenching pathway inhibition; simulated physiological conditions
Fluorescent sensorZn2+ detectionPET quenching
Evidence Dimension
Fluorescence enhancement upon Zn²⁺ binding (fold change)
Zinpyr-4 enhancement is 25% greater than Me2ZP1 and 100% greater than Me4ZP1
Conditions
Simulated physiological conditions; binding of Zn²⁺ cation inhibits PET quenching pathway
Why This Matters
A larger fluorescence enhancement factor directly translates to higher detection sensitivity and improved signal-to-background ratio in microscopy applications.
Fluorescent sensorZn2+ detectionPET quenching
[1] Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778–1787. View Source
High Quantum Yield and Brightness
Zinpyr-4 demonstrates a high quantum yield of approximately 0.4 [1]. This value is characteristic of the Zinpyr family and positions Zinpyr-4 as a bright fluorophore well-suited for biological applications requiring robust signal output.
Quantum yieldReported
Φ ≈ 0.4
Maintains high brightness characteristic of Zinpyr family; supports low-abundance Zn²⁺ imaging
Comparable quantum yield; Zinpyr-4 maintains the high brightness characteristic of the Zinpyr family
Conditions
Visible range excitation/emission (~500 nm); aqueous buffer
Why This Matters
High quantum yield ensures that Zinpyr-4 produces sufficient photon output for reliable quantification, even in low-abundance Zn²⁺ environments.
Quantum yieldFluorescence brightnessZinpyr family
[1] Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778–1787. View Source
Lipophobic Nature and Distinct Staining Patterns
In contrast to the lipophilic Zinpyr-1, which robustly stains zinc in hippocampal mossy fiber boutons, Zinpyr-4 is lipophobic and does not stain mossy fibers . Instead, Zinpyr-4 labels zinc-positive cells under pathological conditions such as trauma, hemorrhage, or ischemia . This differential staining pattern is a critical determinant in experimental design.
Cellular staining patternData to verify
ZP4: no mossy fiber staining; labels Zn²⁺-positive cells in trauma/ischemia models (vs Zinpyr-1 mossy fiber staining)
Does not stain hippocampal mossy fibers; labels zinc-positive cells in trauma/ischemia models
Comparator Or Baseline
Zinpyr-1: stains hippocampal mossy fiber boutons
Quantified Difference
Qualitative difference in cellular/tissue compartment labeling
Conditions
Rat brain tissue sections; fluorescence microscopy
Why This Matters
Selecting Zinpyr-4 over Zinpyr-1 enables targeted investigation of pathological zinc accumulation without confounding signal from normal synaptic zinc pools.
Zinpyr-4 possesses a dissociation constant (Kd) for Zn²⁺ of less than 1 nM, classifying it as a high-affinity indicator [1]. In comparative hippocampal slice studies, Zinpyr-4 (Kd ≈ 1 nM) showed minimal fluorescence change upon synaptic stimulation, whereas lower-affinity indicators Newport Green (Kd ≈ 1 μM) and FluoZin-3 (Kd ≈ 15 nM) exhibited clear responses [2]. The high affinity of Zinpyr-4 renders it susceptible to saturation by ambient Zn²⁺ contamination in slice preparations [2].
Zinpyr-4 affinity is >1,000-fold higher than Newport Green and >15-fold higher than FluoZin-3
Conditions
In vitro fluorescence titration; hippocampal slice preparations
Why This Matters
The ultra-high affinity of Zinpyr-4 dictates its suitability for detecting basal or low-level Zn²⁺ but precludes its use for monitoring dynamic synaptic Zn²⁺ release where rapid, reversible binding is required.
[1] Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778–1787. View Source
[2] Li, Y. V., Hough, C. J., & Sarvey, J. M. (2007). Fluorescence imaging study of extracellular zinc at the hippocampal mossy fiber synapse. Neuroscience Letters, 419(2), 119–124. View Source
Convergent Synthetic Route and Probe Accessibility
Zinpyr-4 is synthesized via a convergent strategy that incorporates an aniline nitrogen, distinguishing it as a second-generation probe with advantages over first-generation Zinpyr sensors [1]. This synthetic innovation improves accessibility and scalability relative to earlier Zinpyr compounds, which were prepared via less efficient routes [2].
Synthetic methodology and generation classification
Target Compound Data
Second-generation sensor prepared via convergent synthetic strategy incorporating aniline nitrogen
Comparator Or Baseline
Zinpyr-1 and Zinpyr-2: first-generation probes prepared via earlier synthetic routes
Quantified Difference
Qualitative improvement in synthetic accessibility
Conditions
Organic synthesis; probe development
Why This Matters
Improved synthetic accessibility translates to more reliable commercial supply, reduced cost variability, and broader availability for large-scale screening campaigns.
[1] Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778–1787. View Source
[2] Burdette, S. C., Woodroofe, C., Hilderbrand, S., & Lippard, S. J. (2002). Synthesis, characterization and use of new fluorescein-based fluorescent sensors for Zn2+ and nitric oxide. Abstracts of Papers, 223rd ACS National Meeting, Orlando, FL, United States, April 7-11, 2002 (p. ORGN-265). American Chemical Society. View Source
Zinpyr-4 Application Scenarios
Cell Viability Visualization via Zn²⁺ Influx
Zinpyr-4, employed as a membrane-impermeable fluorescent Zn²⁺ dye, effectively stains cytosolic Zn²⁺ in propidium iodide (PI)-labeled cells, providing a fast, simple, non-toxic, and reliable method for visualizing cell viability within in vitro tissue preparations . The lipophobic nature of Zinpyr-4 ensures extracellular restriction, making it ideal for detecting compromised membrane integrity indicative of cell death or injury.
Pathological Zinc Accumulation in Neurotrauma and Ischemia
The lipophobic character of Zinpyr-4 enables selective labeling of zinc-positive cells under pathological conditions such as trauma, hemorrhage, or ischemia, while avoiding the confounding staining of normal synaptic zinc pools seen with lipophilic probes like Zinpyr-1 . This application scenario leverages the distinct staining pattern of Zinpyr-4 to isolate injury-related zinc dysregulation.
Basal Intracellular Zn²⁺ Measurement in Homeostasis
With a Kd below 1 nM, Zinpyr-4 is optimally suited for detecting and quantifying low-level, basal Zn²⁺ concentrations in cellular homeostasis and signaling studies . Its high quantum yield (Φ ≈ 0.4) ensures sufficient brightness for reliable imaging, while its sub-nanomolar affinity enables capture of subtle changes in labile zinc pools.
Two-Photon Microscopy for Deep-Tissue Zn²⁺ Imaging
The Zinpyr family, including Zinpyr-4, has demonstrated capacity for two-photon excitation, affording higher resolution and sensitivity in imaging biological tissues . This property extends the utility of Zinpyr-4 to deep-tissue imaging applications where conventional single-photon microscopy is limited by light scattering and photobleaching.
Application
Selection Property
Validation Focus
Cell membrane integrity assay
Membrane-impermeant lipophobic Zn²⁺ dye
PI co-staining for compromised membrane detection
Pathological zinc accumulation research
Selective zinc-positive cell staining in injury models
Avoidance of synaptic zinc pool interference
Basal intracellular Zn²⁺ homeostasis
Sub-nanomolar Zn²⁺ affinity
Low-abundance labile zinc pool detection
Deep-tissue Zn²⁺ imaging
Two-photon excitable fluorophore
High-resolution imaging in scattering tissues
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